(16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol
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Overview
Description
13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring and a cyclopenta[a]phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-ketoesters . For the specific compound , the synthetic route may involve the condensation of a suitable hydrazine with a cyclopenta[a]phenanthrene derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of pyrazole derivatives can be achieved through various methods, including microwave-assisted synthesis and ultrasound-assisted synthesis. These methods offer advantages such as reduced reaction times and higher yields . The choice of method depends on the desired scale of production and the specific requirements of the compound being synthesized.
Chemical Reactions Analysis
Types of Reactions
13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . Similarly, its antimalarial activity is linked to its ability to disrupt the life cycle of the Plasmodium parasite .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Known for its antileishmanial and antimalarial activities.
3-Methyl-1-phenyl-1H-pyrazole: Studied for its potential therapeutic effects.
5-Amino-3-(cyanomethyl)-1H-pyrazole: Used in various chemical reactions and processes.
Uniqueness
13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is unique due to its complex structure and diverse pharmacological effects. Its combination of a pyrazole ring and a cyclopenta[a]phenanthrene core sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(16E)-13-methyl-16-[(2-methylpyrazol-3-yl)methylidene]-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H28N2O2/c1-23-9-7-19-18-6-4-17(26)12-14(18)3-5-20(19)21(23)13-15(22(23)27)11-16-8-10-24-25(16)2/h4,6,8,10-12,19-22,26-27H,3,5,7,9,13H2,1-2H3/b15-11+ |
InChI Key |
IHDFXAYYAHEPNS-RVDMUPIBSA-N |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=NN4C)/C2O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=NN4C)C2O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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